thietan-3-ol
Overview
Description
thietan-3-ol, also known as 3-thietan-1-ol, is an organic compound containing sulfur and oxygen atoms. It is a colorless liquid with a distinctive odor reminiscent of rotten eggs. The chemical formula for this compound is C3H6OS, and it has a molecular weight of 90.14 g/mol . This compound is notable for its reactivity with various organic substances and metal ions, forming compounds such as thiophosphates and unsaturated compounds .
Mechanism of Action
Target of Action
Thietan-3-ol, also known as 3-Thietanol, is a compound that has been evaluated as a bioisostere of the carboxylic acid functional group . The primary targets of this compound are enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) and lipoxygenase . These enzymes play a crucial role in the inflammatory response and pain perception.
Mode of Action
This compound interacts with its targets, the COX and lipoxygenase enzymes, by mimicking the carboxylic acid moiety present in natural substrates . This interaction results in the inhibition of eicosanoid biosynthesis, thereby modulating the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the eicosanoid biosynthesis pathway . By inhibiting the COX and lipoxygenase enzymes, this compound disrupts the production of eicosanoids, which are signaling molecules that mediate inflammation and pain. The downstream effects of this disruption can lead to a reduction in inflammation and pain perception.
Pharmacokinetics
It is known that the compound’s physicochemical properties, such as its lipophilicity and permeability, can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting the production of eicosanoids, this compound can potentially reduce inflammation and alleviate pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and permeability can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the stability of this compound and its interaction with target enzymes .
Biochemical Analysis
Biochemical Properties
3-Thietanol plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Thietanol can react with metal ions to form thiophosphates and unsaturated compounds . These interactions are crucial in the synthesis of amino alcohols and amino alcohol derivatives, which are essential in various biochemical pathways.
Cellular Effects
3-Thietanol influences cellular processes in multiple ways. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Thietanol can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, its interaction with metal ions can impact cellular functions by altering the availability of essential cofactors.
Molecular Mechanism
At the molecular level, 3-Thietanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions or other reactive groups. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions . The compound’s ability to form thiophosphates and unsaturated compounds further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Thietanol can change over time. The compound’s stability and degradation are important factors to consider. 3-Thietanol is known to be a flammable liquid that should be stored away from heat sources . Over time, its reactivity may decrease due to degradation, which can impact its long-term effects on cellular functions in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Thietanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, 3-Thietanol can become toxic and cause adverse effects . These threshold effects are crucial for determining safe and effective dosages in preclinical studies.
Metabolic Pathways
3-Thietanol is involved in several metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, 3-Thietanol can participate in the synthesis of amino alcohols and other organic compounds . These interactions are essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, 3-Thietanol is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and overall effects on cellular functions.
Subcellular Localization
3-Thietanol’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and functions.
Preparation Methods
thietan-3-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as barium hydroxide or potassium hydroxide . Another method uses oxiran-2-yl methanol (glycidol) as a starting material, reacting it with benzyltriethylammonium tetrathiomolybdate . Industrial production methods often focus on optimizing yield and purity while ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
thietan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It reacts with halides to form thioethers.
Addition: It can participate in addition reactions with alkenes and alkynes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
thietan-3-ol has several applications in scientific research:
Comparison with Similar Compounds
thietan-3-ol is unique due to its sulfur-containing four-membered ring structure. Similar compounds include:
3-Hydroxythietane: Similar in structure but with different reactivity and applications.
Thiacyclobutan-3-ol: Another sulfur-containing compound with distinct chemical properties.
Compared to these compounds, this compound’s unique reactivity and applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
thietan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c4-3-1-5-2-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGJWFCBFZPGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145617 | |
Record name | 3-Thietan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10304-16-2 | |
Record name | 3-Thietanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10304-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thietan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thietanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thietan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-thietan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary ways to synthesize 3-Thietanol in a laboratory setting?
A1: Current research highlights two main synthetic approaches for 3-thietanol:
- Reaction of 2-(1-Haloalkyl)oxiranes with Ammonium Thiocarbamate: This method utilizes readily available starting materials and proceeds with high stereospecificity. [, ] The reaction involves the ring opening of the oxirane by the thiocarbamate, followed by intramolecular cyclization to form the thietane ring.
- Reaction of 2-(1-Haloalkyl)oxiranes with Monothiocarbamic Acid Salts: Similar to the previous method, this approach also leverages the reactivity of oxiranes. [, ] The reaction with monothiocarbamic acid salts provides an alternative route with good yields of various 3-thietanol derivatives.
Q2: Can 3-Thietanone be synthesized from 3-Thietanol, and what is significant about its reactivity?
A: Yes, 3-Thietanol can be oxidized to 3-Thietanone using reagents like dimethyl sulfoxide and benzoic acid anhydride. [, ] Interestingly, 3-Thietanone exhibits unique reactivity with methanolic sodium hydrogen sulfide. This reaction leads to the formation of compounds like 2,4-dimethylthiophene-3-thiol and 3,6-dimethyl-7-oxa-2,5-dithiabicyclo[2.2.1]heptane, suggesting a reductive ring cleavage mechanism where hydrogensulfide attacks the sulfur atom in the thietanone ring. [, ]
Q3: Has the potential of 3-Thietanol and its derivatives as bioisosteres for carboxylic acids been investigated?
A: Yes, research suggests that the oxetane ring can potentially function as an isostere for the carbonyl group. [] This led to the exploration of oxetan-3-ol and, by extension, thietan-3-ol and related structures (sulfoxides, sulfones) as potential bioisosteres for carboxylic acids. Studies involving model compounds and ibuprofen derivatives have been conducted to assess their physicochemical properties and biological activity. Early findings indicate that these structures hold promise as carboxylic acid surrogates, warranting further investigation. []
Q4: What spectroscopic techniques are valuable for the structural characterization of 3-Thietanol?
A: Microwave spectroscopy has proven to be a powerful tool for studying the structure of 3-Thietanol and related four-membered ring compounds. [] This technique allows for the precise determination of rotational constants and centrifugal distortion constants, which are crucial for deriving accurate structural information. By analyzing the microwave spectra of various isotopically substituted 3-Thietanol species, researchers can determine the bond lengths, bond angles, and conformational preferences of this molecule. []
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